REACTION_CXSMILES
|
[NH2:1][NH2:2].Cl.[C:4]([CH:6]1[C:10](=O)[CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]1)#[N:5]>C(O)C.C(OCC)(=O)C.C(=O)(O)[O-].[Na+]>[NH2:5][C:4]1[C:6]2[CH2:7][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9][C:10]=2[NH:1][N:2]=1 |f:5.6|
|
Name
|
|
Quantity
|
0.082 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(#N)C1CN(CC1=O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 5 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a Biotage Horizon® system (silica gel, 0 to 100% ethyl acetate/hexanes followed by 0 to 20% methanol/ethyl acetate gradient)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(NN1)CN(C2)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |